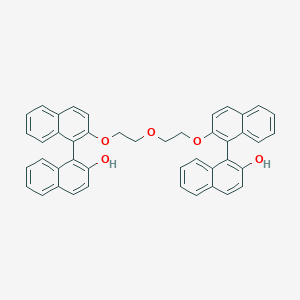
4-Chlorophenyl isopropylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl isopropylcarbamate, also known as propoxur, is a carbamate insecticide that is widely used in agriculture and public health. It was first introduced in the 1950s and has since become a popular choice for pest control due to its effectiveness and low toxicity to humans. In
Mechanism of Action
The mechanism of action of 4-Chlorophenyl isopropylcarbamate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately paralysis and death of the target organism.
Biochemical and Physiological Effects:
In addition to its insecticidal properties, this compound has been found to have a range of biochemical and physiological effects. These include the inhibition of mitochondrial respiration, the induction of oxidative stress, and the disruption of cellular signaling pathways. Propoxur has also been shown to have immunomodulatory effects, with some studies suggesting that it may have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Chlorophenyl isopropylcarbamate for lab experiments is its relatively low toxicity to humans, making it a safer alternative to other insecticides. It is also readily available and cost-effective, making it a popular choice for research. However, this compound has been found to have some limitations, including its relatively short half-life and the potential for resistance to develop in target organisms.
Future Directions
There are several areas of research that could be explored in the future with regards to 4-Chlorophenyl isopropylcarbamate. These include the development of new formulations and delivery methods to improve efficacy and reduce toxicity, the investigation of its potential use in the treatment of parasitic infections, and the exploration of its immunomodulatory effects for the treatment of inflammatory diseases. Additionally, further studies could be conducted to investigate the potential for resistance to develop in target organisms and to develop strategies to mitigate this.
Synthesis Methods
The synthesis of 4-Chlorophenyl isopropylcarbamate involves the reaction of 4-chlorophenol with isopropyl chloroformate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with methylamine to form this compound. This method of synthesis is relatively simple and cost-effective, making it a popular choice for commercial production.
Scientific Research Applications
4-Chlorophenyl isopropylcarbamate has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests, including mosquitoes, flies, and cockroaches. It has also been used in the control of agricultural pests such as aphids, thrips, and mites. In addition, this compound has been investigated for its potential use in the treatment of parasitic infections such as schistosomiasis.
properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(4-chlorophenyl) N-propan-2-ylcarbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-7(2)12-10(13)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |
InChI Key |
AUMPWFFCWSTSRG-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)NC(=O)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![11,13-Dimethyl-15-oxatricyclo[8.2.2.1~4,7~]pentadeca-1(12),4,6,10,13-pentaene](/img/structure/B287801.png)
![4,24-Diphenyl-10,18-dioxa-3,25-diazahexacyclo[17.6.2.26,9.112,16.02,7.022,26]triaconta-1(26),2(7),3,5,8,12(28),13,15,19(27),20,22,24,29-tridecaene](/img/structure/B287802.png)

![4,10-dimethyl-6H,12H-dibenzo[b,f][1,5]dioxocine-6,12-dione](/img/structure/B287807.png)







![(9E)-9-(4-chlorobenzylidene)-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B287821.png)